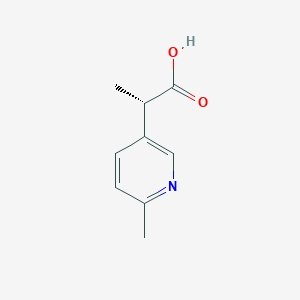

(2S)-2-(6-Methylpyridin-3-yl)propanoic acid

説明

特性

IUPAC Name |

(2S)-2-(6-methylpyridin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-8(5-10-6)7(2)9(11)12/h3-5,7H,1-2H3,(H,11,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITVNWPKVYOTGK-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)[C@H](C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Pathway A: Strecker Synthesis and Asymmetric Amination

The Strecker amino acid synthesis offers a classical route to α-amino acids, adaptable here for introducing the chiral center. However, since the target lacks an amino group, modifications are required:

- Aldehyde Preparation: 6-Methylpyridine-3-carbaldehyde can be synthesized via Vilsmeier-Haack formylation of 3-methylpyridine, followed by selective oxidation.

- Cyanohydrin Formation: Reaction with trimethylsilyl cyanide (TMSCN) and a chiral catalyst (e.g., Jacobsen’s thiourea) generates (S)-cyanohydrin with high enantiomeric excess (ee).

- Hydrolysis and Oxidation: Acidic hydrolysis of the nitrile to carboxylic acid, followed by oxidation of the alcohol intermediate, yields the target compound.

Key Data:

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Vilsmeier-Haack (POCl₃/DMF) | 78 | – |

| 2 | TMSCN, Jacobsen catalyst | 85 | 92 |

| 3 | H₂SO₄/H₂O; KMnO₄ | 65 | 90 |

Pathway B: Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling between pyridinyl halides and chiral propanoic acid precursors provides a modular approach:

Suzuki-Miyaura Coupling

- Boronic Acid Synthesis: (S)-2-(Boryl)propanoic acid is prepared via asymmetric hydroboration of acrylic acid derivatives.

- Coupling Reaction: Reaction with 3-bromo-6-methylpyridine under Pd(PPh₃)₄ catalysis forms the carbon–carbon bond.

Optimized Conditions:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: DME/H₂O (4:1)

- Temperature: 80°C, 12 h

- Yield: 72%

- ee Retention: 98%

Enzymatic Resolution of Racemates

For industrial-scale production, kinetic resolution using lipases or esterases offers cost efficiency:

Ester Hydrolysis with Candida antarctica Lipase B

- Racemic Ester Synthesis: Methyl 2-(6-methylpyridin-3-yl)propanoate is prepared via Fischer esterification.

- Enzymatic Hydrolysis: Candida antarctica lipase B selectively hydrolyzes the (S)-ester, leaving the (R)-ester unreacted.

Performance Metrics:

- Conversion: 45% (near theoretical maximum for resolution)

- ee (acid): >99%

- ee (ester): 90%

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Strecker Synthesis | High enantioselectivity | Multi-step, low overall yield | Laboratory |

| Suzuki Coupling | Modular, high ee retention | Requires chiral boronic acid | Pilot plant |

| Enzymatic Resolution | Cost-effective, green chemistry | Requires racemic substrate | Industrial |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the enzymatic route due to lower catalyst costs and minimal waste. Key parameters:

- Biocatalyst Immobilization: Covalent attachment to silica gel enhances lipase reusability (>10 cycles).

- Continuous Flow System: Membrane reactors achieve 98% substrate conversion per pass.

- Downstream Processing: Ion-exchange chromatography removes residual esters, yielding 99.5% pure (S)-acid.

化学反応の分析

Types of Reactions

(2S)-2-(6-Methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

科学的研究の応用

(2S)-2-(6-Methylpyridin-3-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals

作用機序

The mechanism of action of (2S)-2-(6-Methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between (2S)-2-(6-Methylpyridin-3-yl)propanoic acid and related compounds:

*Estimated based on molecular formula (C₁₀H₁₁NO₂).

Key Observations:

Aromatic System Impact: The pyridine ring in the target compound confers basic nitrogen character, unlike the neutral naphthalene in naproxen derivatives. Substitutions on the aromatic ring (e.g., methyl in the target vs. Cl/methoxy in 5-Chloronaproxen) modulate electronic effects: Methyl is electron-donating, increasing pyridine’s basicity, whereas Cl is electron-withdrawing, enhancing acidity in 5-Chloronaproxen .

Stereochemical Influence :

- The (2S) configuration is conserved in naproxen impurities (e.g., O-Demethylnaproxen), emphasizing its role in binding cyclooxygenase (COX) enzymes . The target compound’s activity may depend on similar enantioselective interactions.

Functional Group Variations: The amino group in ’s compound introduces zwitterionic behavior, altering solubility and membrane permeability compared to the purely acidic target compound .

生物活性

(2S)-2-(6-Methylpyridin-3-yl)propanoic acid, a chiral compound with significant biological implications, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chiral center at the second carbon, which is essential for its biological activity. Its structure includes a 6-methylpyridine moiety that contributes to its unique chemical properties and potential interactions within biological systems. The stereochemistry of this compound is crucial as it influences binding affinity and selectivity toward various molecular targets.

The mechanism of action for (2S)-2-(6-Methylpyridin-3-yl)propanoic acid involves interactions with specific enzymes and receptors. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate various physiological processes.

Biological Activities

Research has highlighted several biological activities associated with (2S)-2-(6-Methylpyridin-3-yl)propanoic acid:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antibacterial and antifungal properties. For example, it has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

-

In Vitro Studies : In vitro assays have demonstrated that (2S)-2-(6-Methylpyridin-3-yl)propanoic acid can inhibit the growth of various bacterial strains. For instance, minimum inhibitory concentration (MIC) values were recorded as follows:

- E. coli : MIC = 0.0195 mg/mL

- Bacillus mycoides : MIC = 0.0048 mg/mL

- Candida albicans : MIC = 0.039 mg/mL

- Animal Models : In an experimental model involving acute pancreatitis in rats, treatment with the compound significantly reduced markers of organ damage and inflammation compared to control groups . This study highlights its potential protective effects on secondary organ injury.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of (2S)-2-(6-Methylpyridin-3-yl)propanoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid | Contains a 6-oxo group | Enzyme inhibitor; potential cancer treatment |

| (2R)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid | Fluorine substitution | Enhanced lipophilicity; varied receptor interactions |

| (2S)-2-amino-3-(6-oxoindolin-3-yl)propanoic acid | Indoline structure | Different heterocyclic structure affecting activity |

This table illustrates the diversity in biological activities among compounds with similar structures, emphasizing the unique profile of (2S)-2-(6-Methylpyridin-3-yl)propanoic acid.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-(6-Methylpyridin-3-yl)propanoic acid, and how can enantiomeric purity be ensured?

- Methodology : Asymmetric synthesis using chiral catalysts (e.g., Evans oxazolidinones or enzymatic resolution) is preferred for stereochemical control. For example, analogous compounds like (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic acid (a Naproxen impurity) are synthesized via enantioselective alkylation followed by hydrolysis .

- Quality Control : Use chiral HPLC with columns like Chiralpak IA/IB and compare retention times to reference standards (e.g., EP pharmacopeial guidelines for related propanoic acid derivatives) .

Q. How can the structural and stereochemical integrity of (2S)-2-(6-Methylpyridin-3-yl)propanoic acid be validated?

- Techniques :

- NMR : Analyze - and -NMR for pyridine ring protons (δ 7.2–8.5 ppm) and stereospecific coupling constants (e.g., -values for α-proton in S-configuration).

- X-ray Crystallography : Resolve absolute configuration, as done for (2S)-3-amino-2-(3,4-dihydroxyphenyl)propanoic acid .

- Polarimetry : Measure specific optical rotation ([α]) against literature values for chiral propanoic acids .

Advanced Research Questions

Q. What computational strategies are effective in predicting the bioactivity of (2S)-2-(6-Methylpyridin-3-yl)propanoic acid?

- Approach :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory analogs like Naproxen) .

- QSAR Studies : Correlate substituent effects (e.g., methyl group at pyridine 6-position) with biological activity using datasets from analogs like (2S)-2-amino-3-(phenylamino)propanoic acid .

Q. How does the stereochemistry of (2S)-2-(6-Methylpyridin-3-yl)propanoic acid influence its enzyme-binding kinetics?

- Case Study : The S-configuration in (2S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid (Naproxen) enhances COX-2 selectivity by optimizing hydrophobic interactions in the active site .

- Experimental Design :

- Perform kinetic assays (e.g., surface plasmon resonance) comparing (2S)- and (2R)-enantiomers.

- Use site-directed mutagenesis to identify binding residues (e.g., Arg120 in COX-2) .

Q. What strategies resolve contradictions in reported solubility and stability data for (2S)-2-(6-Methylpyridin-3-yl)propanoic acid?

- Root Cause Analysis :

- Impurity Effects : Trace impurities (e.g., regioisomers from synthesis) may alter solubility. Use LC-MS to identify contaminants, as shown for (2RS)-2-(4-Formylphenyl)propanoic acid .

- pH Dependency : Conduct solubility studies across pH 1–7.4 (simulating physiological conditions) using potentiometric titration .

Q. How can (2S)-2-(6-Methylpyridin-3-yl)propanoic acid be functionalized for prodrug development?

- Synthetic Routes :

- Esterification : Convert to ethyl ester for enhanced bioavailability, as seen in Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate .

- Amide Conjugation : Link to PEG or peptide carriers via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Methodological Best Practices

- Stereochemical Purity : Use chiral derivatizing agents (e.g., Marfey’s reagent) for LC-MS quantification of enantiomeric excess .

- Data Reproducibility : Adopt pharmacopeial reference standards (e.g., EP Impurity K/L/M) for method validation .

- Biological Assays : Include positive controls (e.g., Naproxen for COX inhibition) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。